molecular formula C11H17NO B078231 N,N-Diethyl-4-methoxyaniline CAS No. 15144-80-6

N,N-Diethyl-4-methoxyaniline

Cat. No. B078231
CAS RN: 15144-80-6
M. Wt: 179.26 g/mol
InChI Key: XGSUIJYYBUZUDS-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methoxyaniline, also known as DEME, is a chemical compound that belongs to the family of anilines. DEME is used in various fields, including organic synthesis, dye manufacturing, and pharmaceuticals.

Scientific Research Applications

  • Environmental Studies : Research has been conducted on the oxidation processes for hazardous methoxyanilines in aqueous solutions, which are important due to their toxicity and carcinogenic properties. These studies focus on degradation methods for these compounds to prevent environmental harm (Chaturvedi & Katoch, 2020).

  • Electrochemistry : The electrooxidation of methoxyanilines, including studies on electropolymerization and the mechanisms involved in these processes, are significant in understanding their chemical behavior and potential applications in electronics (Widera et al., 1997).

  • Material Science : The photoelectrochemical and spectroscopic properties of substituted polyanilines, including methoxyaniline derivatives, have been explored. These studies contribute to the development of materials with specific electrical and optical properties (Kilmartin & Wright, 1999).

  • Pharmacology and Toxicology : Investigations into the formation and persistence of DNA adducts by methoxyaniline derivatives, especially in the context of carcinogenicity and environmental pollutants, are crucial for understanding their impact on human health (Naiman et al., 2012).

  • Chemical Synthesis : Studies on the synthesis of various compounds from methoxyanilines, highlighting their versatility as precursors in creating biologically active molecules and industrial chemicals, are of significant importance (Gardner et al., 1948).

properties

IUPAC Name

N,N-diethyl-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-12(5-2)10-6-8-11(13-3)9-7-10/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSUIJYYBUZUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474036
Record name N,N-Diethyl-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-methoxyaniline

CAS RN

15144-80-6
Record name N,N-Diethyl-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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